2-aminopyridine-3-sulfonic Acid

Vue d'ensemble

Description

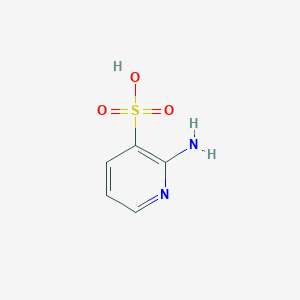

2-Aminopyridine-3-sulfonic acid is a heterocyclic organic compound that features both an amino group and a sulfonic acid group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Aminopyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotization of 3-aminopyridine followed by substitution of the diazo group with a sulfonyl group. This process typically involves the formation of pyridine-3-sulfonyl chlorides as intermediates, which are then hydrolyzed to yield the sulfonic acid . Another method includes the direct sulfonation of pyridines under harsh conditions using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts .

Industrial Production Methods: In industrial settings, the preparation of pyridine-3-sulfonyl chloride using a microchannel reactor has been reported. This method involves the rapid diazotization of 3-aminopyridine with isoamyl nitrite and subsequent reaction with thionyl chloride to produce pyridine-3-sulfonyl chloride, which is then hydrolyzed to form this compound . This approach offers advantages such as mild reaction conditions, high yield, and good product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Aminopyridine-3-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative reaction with tertiary amines in the presence of air, leading to the formation of sulfonylethenamines . This reaction involves the aerobic oxidation of the amine and electrophilic trapping of the resulting enamine by the sulfonyl chloride.

Common Reagents and Conditions:

Oxidation: Tertiary amines and air.

Reduction: Common reducing agents such as sodium borohydride.

Substitution: Sulfonyl chlorides and bases.

Major Products:

Sulfonylethenamines: Formed from the reaction with tertiary amines.

Sulfonamides: Formed from the reaction with primary and secondary amines.

Applications De Recherche Scientifique

Organic Synthesis

2-Aminopyridine-3-sulfonic acid serves as a crucial building block in organic synthesis. It can be utilized in the preparation of various heterocyclic compounds and as a reagent in multiple organic reactions.

- Hinsberg Reaction : The compound is involved in the Hinsberg reaction, which distinguishes between primary, secondary, and tertiary amines through sulfonylation reactions. This process is critical for characterizing amines in synthetic organic chemistry .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications:

- Intermediate in Drug Synthesis : It acts as an intermediate for synthesizing antihistamines and other pharmaceuticals. For instance, derivatives of this compound have shown promise in developing drugs targeting various health conditions .

- Neuropharmacological Studies : Research indicates that this compound derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Conductive Polymers : The compound can be used as a dopant in conductive polymers, enhancing their electrical properties for applications in electronics and sensors .

Data Tables

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Building block for heterocyclic compounds | Used in Hinsberg reaction |

| Pharmaceuticals | Intermediate for drug synthesis | Antihistamines; potential neuroprotective agents |

| Material Science | Dopant for conductive polymers | Enhances electrical properties |

Case Study 1: Synthesis of Sulfonylethenamines

A study documented the oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines to produce sulfonylethenamines. This reaction highlights the compound's utility as a precursor for synthesizing more complex molecules without catalysts, showcasing its efficiency and versatility in organic synthesis .

Case Study 2: Neuroprotective Properties

Research into the neuroprotective effects of derivatives of this compound demonstrated potential benefits in models of neurodegeneration. These findings suggest that modifications to the base structure could lead to new therapeutic agents for conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 2-aminopyridine-3-sulfonic acid involves its dual nucleophilic structure, which allows it to react with various electrophiles. In biological systems, it can form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways . For example, its interaction with tertiary amines leads to the formation of sulfonylethenamines through aerobic oxidation and electrophilic trapping .

Comparaison Avec Des Composés Similaires

2-Aminopyridine: A simpler analog without the sulfonic acid group, used in drug discovery and organic synthesis.

3-Aminopyridine: Another isomer with different reactivity and applications.

4-Aminopyridine: Known for its use in treating multiple sclerosis by blocking potassium channels.

Uniqueness: 2-Aminopyridine-3-sulfonic acid is unique due to the presence of both an amino group and a sulfonic acid group on the pyridine ring, which imparts distinct chemical reactivity and potential for forming diverse derivatives. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in multiple fields of research and industry.

Activité Biologique

2-Aminopyridine-3-sulfonic acid is a compound of significant interest in medicinal chemistry and biological research. Its structural characteristics facilitate various biological activities, making it a candidate for further investigation in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N2O3S. The compound features an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a pyridine ring, which contributes to its reactivity and biological interactions. The sulfonic acid moiety enhances solubility in aqueous environments, facilitating its bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Oxidative Functionalization : A study highlighted the dual role of 2-aminopyridine-3-sulfonyl chlorides in promoting aerobic oxidation reactions without the need for catalysts. This finding opens avenues for developing new synthetic methodologies that could lead to biologically active compounds .

- Antiprion Screening : In high-throughput screening assays aimed at identifying novel inhibitors of prion formation, related aminothiazole compounds were found to significantly reduce prion protein levels at low concentrations (5 μM). This suggests a potential pathway for further exploration into pyridine-based derivatives as therapeutic agents against prion diseases .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

2-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H2,6,7)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSFAEFKJOUTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376472 | |

| Record name | 2-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16250-07-0 | |

| Record name | 2-aminopyridine-3-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.